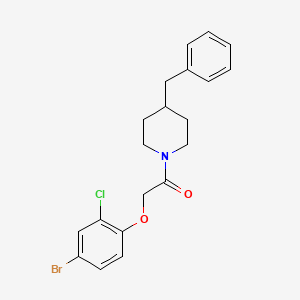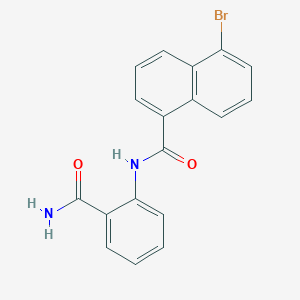![molecular formula C21H21F3N2O2 B3511880 1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3511880.png)
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
概要
説明
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The compound features a piperidine ring substituted with a 2-methylbenzoyl group and a trifluoromethylphenyl group, making it a valuable subject for research in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-methylbenzoyl chloride, followed by the introduction of the trifluoromethylphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring provides structural rigidity, facilitating binding to active sites of enzymes or receptors, thereby modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Contains a chlorobenzoyl group instead of a methylbenzoyl group, affecting its reactivity and applications.
1-(2-methylbenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior and biological activity.
Uniqueness
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylbenzoyl and trifluoromethylphenyl groups enhances its potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-14-5-2-3-8-18(14)20(28)26-11-9-15(10-12-26)19(27)25-17-7-4-6-16(13-17)21(22,23)24/h2-8,13,15H,9-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDSFOGAWUBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3511798.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3511809.png)

![5-(3-chlorophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3511828.png)
![4-fluoro-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3511832.png)
![N-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3511850.png)
![1-{[(2-bromobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3511865.png)
![3-[1-(4-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3511868.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3511870.png)
![ethyl 1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B3511875.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3511885.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3511894.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3511899.png)
